Nanomolar Human MAO-A Inhibition and Isoform Selectivity Profile
Methyl 4-amino-3-chloro-2-hydroxybenzoate demonstrates potent inhibition of human recombinant MAO-A with an IC50 of 4.10 nM in Sf9 cell-expressed enzyme assays using 5-hydroxytryptamine as substrate [1]. In parallel rat enzyme assays, the compound exhibits an IC50 of 80 nM for MAO-A versus 1000 nM for MAO-B, yielding a 12.5-fold isoform selectivity [1]. This selectivity profile contrasts with many classical MAO inhibitors that show broader isoform inhibition. For context, the clinical MAO-B inhibitor selegiline (deprenyl) exhibits a reported MAO-B IC50 of approximately 30-50 nM with significantly weaker MAO-A activity, whereas this compound demonstrates the inverse selectivity pattern favoring MAO-A [2].
| Evidence Dimension | MAO-A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Human MAO-A: 4.10 nM; Rat MAO-A: 80 nM; Rat MAO-B: 1000 nM |
| Comparator Or Baseline | Selegiline: MAO-B IC50 ~30-50 nM (clinical MAO-B inhibitor with weak MAO-A activity) |
| Quantified Difference | Target compound shows 12.5-fold MAO-A/MAO-B selectivity in rat isoforms; inverse selectivity to selegiline |
| Conditions | Recombinant human MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate, 1 hr incubation; Rat brain homogenate assays |
Why This Matters
The sub-5 nM human MAO-A potency combined with measurable isoform selectivity enables targeted pharmacological interrogation distinct from non-selective MAO inhibitors or MAO-B-selective scaffolds.
- [1] BindingDB BDBM50075949 (CHEMBL3415819). Affinity Data: IC50 4.10 nM (Human MAO-A), IC50 80 nM (Rat MAO-A), IC50 1000 nM (Rat MAO-B). ChEMBL curated. View Source
- [2] Youdim MB, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. Br J Pharmacol. 2006;147(S1):S287-S296. Selegiline MAO-B selectivity data. View Source
